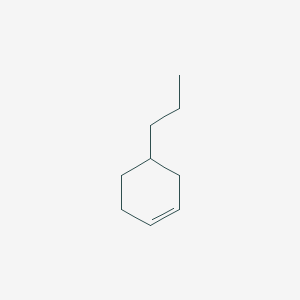

Cyclohexene, 4-propyl-

Description

BenchChem offers high-quality Cyclohexene, 4-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene, 4-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13487-64-4 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

4-propylcyclohexene |

InChI |

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

KNEBOBXOCJOCIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC=CC1 |

Origin of Product |

United States |

Contextualization Within Cycloalkene Chemistry

4-Propylcyclohexene, a substituted cycloalkene, holds a notable position in the field of organic chemistry. Its structure, featuring a six-membered carbon ring with a single double bond and a propyl group substituent, makes it an interesting subject for studies in stereochemistry and reaction mechanisms. The presence of both sp2 and sp3 hybridized carbon atoms, including a chiral center at the 4-position, provides a framework for investigating the influence of substituents on the reactivity of the double bond and the conformational preferences of the cyclohexene (B86901) ring.

The chemistry of cycloalkenes is fundamental to understanding a vast array of organic transformations. These cyclic unsaturated hydrocarbons serve as versatile starting materials for the synthesis of complex molecules due to the reactivity of their endocyclic double bond. This double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration, leading to a diverse range of functionalized cyclohexane (B81311) derivatives.

The propyl group at the 4-position of the cyclohexene ring introduces specific steric and electronic effects that can influence the regioselectivity and stereoselectivity of these reactions. For instance, the size and conformational orientation of the propyl group can direct incoming reagents to a particular face of the double bond, a key concept in asymmetric synthesis.

Significance As a Building Block and Model Compound in Organic Synthesis

4-Propylcyclohexene serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. Its utility stems from the ability to functionalize the double bond and the aliphatic side chain, allowing for the introduction of various pharmacophores and other functional groups.

Research has shown its use in the synthesis of various compounds. For example, it can be a precursor to 4-propylcyclohexanol (B1272916) and 4-propylcyclohexanone. chemicalbook.com In one study, the electrochemical reduction of carbon dioxide in the presence of propylene (B89431) oxide, using a copper deposit catalyst, resulted in the formation of several products, including 4-propylcyclohexanol and 1-propyl-1-cyclohexene. ui.ac.idui.ac.idui.ac.id

Furthermore, 4-propylcyclohexene and its derivatives have been identified in the bio-oil produced from the pyrolysis of plant biomass, such as Cirsium yildizianum. scispace.comlifescienceglobal.com This suggests its potential as a bio-derived chemical intermediate. The compound has also been listed in databases of phytochemicals from Indian medicinal plants. imsc.res.in

As a model compound, 4-propylcyclohexene is employed in studies aimed at understanding the fundamental principles of chemical reactions and catalysis. Its relatively simple yet functionally diverse structure allows researchers to probe the effects of allylic substituents on the kinetics and mechanisms of various transformations.

Overview of Advanced Research Trajectories

Current and future research involving 4-propylcyclohexene and related structures is expanding into several key areas. One significant trajectory is its application in materials science, particularly in the development of novel polymers. The cyclohexene (B86901) moiety can be incorporated into polymer backbones or as pendant groups, imparting specific physical and chemical properties. For instance, polymers containing cyclohexene groups are being investigated as oxygen scavengers in packaging materials to extend the shelf life of food and beverages. google.com

In the field of sustainable chemistry, the synthesis of 4-propylcyclohexene and its derivatives from renewable feedstocks is an area of growing interest. As mentioned, its presence in bio-oils from biomass pyrolysis points towards potential biorefinery pathways for its production. scispace.comlifescienceglobal.com

Furthermore, the unique stereochemical features of 4-propylcyclohexene make it a candidate for studies in asymmetric catalysis. The development of catalysts that can selectively transform one enantiomer of 4-propylcyclohexene over the other is a key goal in modern organic synthesis, with implications for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Physicochemical Properties of 4-Propylcyclohexene

| Property | Value |

| Molecular Formula | C9H16 |

| Molecular Weight | 124.22 g/mol nih.gov |

| IUPAC Name | 4-propylcyclohex-1-ene nih.gov |

| CAS Number | 13487-64-4 nih.gov |

| Boiling Point | 155 °C (lit.) chemicalbook.com |

| Density | 0.793 g/mL at 25 °C (lit.) chemicalbook.com |

| Refractive Index | n20/D 1.436 (lit.) chemicalbook.com |

Spectroscopic Data of 4-Propylcyclohexene

| Spectroscopic Technique | Data |

| 13C NMR | Spectra available in spectral databases. nih.gov |

| GC-MS | NIST Number: 142691 nih.gov |

| IR (Vapor Phase) | Spectra available in spectral databases. nih.gov |

Synthetic Routes to 4-Propylcyclohexene and its Precursors

The synthesis of 4-propylcyclohexene, a valuable chemical intermediate, can be achieved through various strategic approaches. These methods primarily include Diels-Alder cycloadditions for constructing the cyclohexene ring and catalytic transformations of readily available precursors like phenols and aromatic hydrocarbons.

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 4-propylcyclohexene, both ¹H and ¹³C NMR provide critical data for structural verification and conformational analysis.

In the ¹H NMR spectrum of the parent compound, cyclohexene (B86901), the symmetry of the molecule results in three distinct signals for the ten protons. docbrown.info The introduction of a propyl group at the C-4 position in 4-propylcyclohexene breaks this symmetry, leading to a more complex spectrum with a greater number of unique proton environments. The vinylic protons on the double bond (=C-H) are expected to resonate in the downfield region, typically around 5.5-6.5 ppm, due to the deshielding effect of the π-electron system. docbrown.infolibretexts.org Protons on carbons adjacent to the double bond (allylic protons) and those on the propyl group and the rest of the ring will appear at higher fields (further upfield). libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. docbrown.info Due to the lack of symmetry, 4-propylcyclohexene is expected to show nine distinct signals, one for each unique carbon atom. The olefinic carbons (C=C) are the most deshielded, appearing furthest downfield (typically 120-140 ppm), while the sp³-hybridized carbons of the ring and the propyl group will resonate at higher fields. docbrown.info

Conformational analysis of substituted cyclohexanes is a key application of NMR. auremn.org.br The cyclohexene ring adopts a half-chair conformation. The propyl substituent at the C-4 position can exist in either a pseudo-axial or a pseudo-equatorial orientation. The more stable conformation is typically the one where the bulky substituent occupies the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pub The relative populations of these conformers can be determined at low temperatures using NMR by analyzing the coupling constants between adjacent protons, which are dependent on the dihedral angle as described by the Karplus equation. auremn.org.br

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Propylcyclohexene

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Vinylic (-CH=CH-) | 5.5 - 6.5 | Deshielded by π-system. |

| Allylic (-C=C-CH -) | 1.6 - 2.2 | Adjacent to the double bond. |

| Ring CH₂ & CH | 1.2 - 2.0 | Saturated ring protons. |

| Propyl (-CH₂CH₂CH₃) | 0.8 - 1.6 | Typical alkyl proton range. |

| ¹³C NMR | ||

| Olefinic (-C =C -) | 120 - 140 | Most downfield signals. |

| Ring & Propyl (sp³) | 10 - 40 | Saturated carbon signals. |

Modern analytical techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. In situ NMR spectroscopy, where the reaction is carried out directly within the NMR spectrometer, is a powerful method for this purpose. When combined with techniques like microwave irradiation, which can significantly accelerate reaction rates, it offers a window into rapid chemical transformations. While specific studies on 4-propylcyclohexene are not prevalent, the methodology has been applied to related systems, such as the synthesis of cyclohexene derivatives, demonstrating its utility. This approach allows researchers to observe the consumption of reactants and the formation of intermediates and products in real-time, aiding in the optimization of reaction conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 4-propylcyclohexene is characterized by absorptions that confirm the presence of its key structural features: the carbon-carbon double bond and the saturated hydrocarbon portions.

The most indicative peaks include:

=C-H Stretch : A peak typically appearing just above 3000 cm⁻¹, characteristic of the C-H bond where the carbon is sp²-hybridized.

C-H Stretch (sp³) : Multiple strong peaks appearing just below 3000 cm⁻¹, corresponding to the stretching vibrations of C-H bonds in the propyl group and the saturated part of the cyclohexene ring.

C=C Stretch : A characteristic absorption of medium intensity in the range of 1640-1680 cm⁻¹ for the carbon-carbon double bond within the ring.

CH₂ Bend : A deformation vibration for methylene (B1212753) groups, typically observed around 1440-1465 cm⁻¹.

Table 4.2: Characteristic IR Absorption Frequencies for 4-Propylcyclohexene

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Vinylic (=C-H) | ~3020 - 3080 | Medium |

| C-H Stretch | Alkyl (-C-H) | ~2850 - 2960 | Strong |

| C=C Stretch | Alkene (-C=C-) | ~1640 - 1680 | Medium |

| CH₂ Bend | Methylene (-CH₂-) | ~1440 - 1465 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 4-propylcyclohexene, the primary electronic transition observable in the near-UV region is the π → π* transition associated with the carbon-carbon double bond. This transition involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital.

Unconjugated alkenes like cyclohexene typically exhibit a λmax (wavelength of maximum absorbance) for this transition below 200 nm, which is in the vacuum UV region. The presence of alkyl substituents, such as the propyl group, can cause a slight bathochromic shift (a shift to a longer wavelength) of a few nanometers. However, the absorption remains in the far-UV range, and the compound would be transparent in the standard UV-Vis range (above 200 nm).

Table 4.3: Electronic Transition in 4-Propylcyclohexene

| Transition Type | Chromophore | Approximate λmax (nm) |

| π → π* | C=C | < 200 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for analyzing complex mixtures and confirming the identity of specific compounds like 4-propylcyclohexene.

In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The retention time is a characteristic property used for identification. The Kovats retention index is a standardized measure that helps in comparing retention times across different systems. For 4-propylcyclohexene, experimental Kovats indices have been reported on various stationary phases. nih.gov

Once separated by the GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of 4-propylcyclohexene would show a molecular ion peak at m/z 124, corresponding to its molecular weight. A key fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction, which would result in the loss of ethene (28 Da) or another small molecule, leading to characteristic fragment ions. docbrown.infoslideshare.net The fragmentation of the propyl side chain would also produce characteristic peaks, such as the loss of a propyl radical (43 Da) leading to a peak at m/z 81. slideshare.net

Table 4.4: GC-MS Data for 4-Propylcyclohexene nih.gov

| Parameter | Value | Notes |

| Kovats Retention Index | ||

| Semi-standard non-polar column | 939 - 988 | Varies with specific column and conditions. |

| Standard polar column | 1073 - 1099 | Varies with specific column and conditions. |

| Mass Spectrometry (m/z) | ||

| Molecular Ion (M⁺) | 124 | Corresponds to [C₉H₁₆]⁺. |

| Base Peak | Varies | Typically a stable fragment ion. |

| Key Fragment Ions | 81, 67, 54 | Corresponding to losses of propyl, retro-Diels-Alder fragments, etc. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules and calculate properties such as energies, geometries, and reaction barriers.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, identifying transition states, and determining the energy barriers that govern reaction rates. For a molecule like 4-propyl-cyclohexene, DFT can be applied to study various reactions, such as oxidation.

In a study on the oxidation of the parent cyclohexene (B86901) molecule, DFT calculations were used to determine the reaction energy barriers for processes like C=C epoxidation and allylic C-H bond activation researchgate.net. Such studies reveal that different reaction pathways can become dominant under different conditions (e.g., temperature), a phenomenon that DFT can explain by calculating the specific energy profiles researchgate.net. For 4-propyl-cyclohexene, DFT could similarly be used to investigate how the propyl group influences the energy barriers for reactions at the double bond versus the allylic positions on the ring and the propyl chain itself. The calculations would involve optimizing the geometries of reactants, products, and transition state intermediates to map out the most favorable reaction pathways.

Table 1: Illustrative Energy Barriers for Related Reactions (Hypothetical for 4-propyl-cyclohexene based on similar systems)

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Epoxidation | Attack at the C=C double bond to form an epoxide. | 15-20 |

| Allylic H-Abstraction (Ring) | Abstraction of a hydrogen atom adjacent to the double bond on the cyclohexene ring. | 12-18 |

| Allylic H-Abstraction (Propyl Chain) | Abstraction of a hydrogen atom from the methylene (B1212753) group of the propyl chain adjacent to the ring. | 14-19 |

The six-membered ring of 4-propyl-cyclohexene is not planar and exists in several conformations. DFT is a reliable method for determining the geometries and relative energies of these conformers rsc.orgnih.gov. The cyclohexene ring typically adopts a half-chair or sofa conformation. The propyl group at the C4 position can be in either an axial or an equatorial position relative to the approximate plane of the ring.

DFT calculations, particularly those including corrections for dispersion interactions (like M06-2X or B3LYP-D3), are crucial for accurately predicting the small energy differences between conformers rsc.orgreddit.com. For 4-propyl-cyclohexene, calculations would reveal that the conformer with the propyl group in the equatorial position is significantly more stable than the axial conformer due to reduced steric hindrance. The energy difference between these conformers, known as the A-value, can be precisely calculated. Furthermore, DFT can map the energy pathway for the ring-flipping process that interconverts these conformers, identifying the higher-energy twist-boat transition state nih.gov.

Kinetic Modeling and Simulation Studies

Hydrogen atom abstraction is a critical initial step in the oxidation and pyrolysis of hydrocarbons acs.orgnih.gov. Theoretical studies on n-propylcyclohexane, the saturated analog of 4-propyl-cyclohexene, provide detailed insights into these reactions. The kinetics of H-atom abstraction by radicals such as H, OH, and HO2 have been systematically studied using high-level quantum chemistry methods acs.orgrsc.org.

These studies calculate the high-pressure limiting rate constants for abstraction from each unique carbon site on both the cyclohexane (B81311) ring and the propyl side chain over a wide temperature range (e.g., 298–2000 K) rsc.org. The results show that abstraction is fastest from the tertiary carbon site (the point of attachment to the propyl group) nih.gov. The calculated rate constants are often presented in the Arrhenius format, which can be directly used in larger kinetic models rsc.org.

Table 2: Calculated Arrhenius Parameters for H-Atom Abstraction from n-Propylcyclohexane by Ḣ Atom Data adapted from theoretical studies on n-propylcyclohexane.

| Abstraction Site | Carbon Type | A (cm³ mol⁻¹ s⁻¹) | n | Ea (kcal/mol) |

|---|---|---|---|---|

| C1 (Ring) | Tertiary | 1.81E+08 | 1.73 | 6.11 |

| C2/C6 (Ring) | Secondary | 1.59E+08 | 1.77 | 8.63 |

| C3/C5 (Ring) | Secondary | 1.59E+08 | 1.77 | 8.63 |

| Cα (Chain) | Secondary | 2.10E+08 | 1.70 | 8.06 |

| Cβ (Chain) | Secondary | 2.49E+08 | 1.68 | 8.33 |

| Cγ (Chain) | Primary | 5.33E+07 | 1.97 | 10.30 |

Building on the foundation of elementary reaction kinetics, comprehensive chemical kinetic models for the combustion of n-propylcyclohexane have been developed mdpi.comresearchgate.netchalmers.se. These models include hundreds of species and thousands of reactions to simulate complex processes like autoignition and flame propagation tandfonline.com.

The construction of these models involves several key steps:

Core Mechanism : A well-validated core mechanism for small hydrocarbon (C0-C4) chemistry is used as a base.

Fuel-Specific Sub-mechanism : A detailed sub-mechanism for n-propylcyclohexane is developed. This includes initiation reactions (unimolecular decomposition and H-atom abstraction), radical isomerization, β-scission, and oxidation pathways mdpi.comtandfonline.com.

Rate Constant Assignment : Rate constants are sourced from theoretical calculations (like those in 5.2.1), experimental data, and analogies with similar reactions.

Validation : The model's predictions for key combustion parameters, such as ignition delay times and species concentration profiles, are validated against experimental data from shock tubes, rapid compression machines, and jet-stirred reactors mdpi.comresearchgate.netchalmers.seresearchgate.net.

These models show that at high temperatures, the reactivity of n-propylcyclohexane is largely driven by unimolecular decomposition and small-species reactions, while at lower temperatures, complex peroxide chemistry becomes dominant mdpi.com.

Computational Analysis of Catalytic Mechanisms (relevant to formation/conversion)

Computational methods are essential for elucidating the mechanisms of catalytic reactions, which are key to the synthesis and conversion of molecules like 4-propyl-cyclohexene. Studies often focus on understanding how a catalyst's surface or active site interacts with reactants to lower the energy barrier of a specific transformation.

Molecular Docking for Enzyme-Substrate Interactions (on related cyclohexanone)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzyme-substrate interactions, it is a valuable tool for understanding how a substrate, such as a cyclohexanone derivative, binds to the active site of an enzyme. This analysis can reveal crucial information about the binding affinity, specificity, and the nature of the intermolecular forces driving the interaction.

Research into the enzyme-substrate interactions of cyclohexanone and its derivatives often employs molecular docking simulations to elucidate inhibitory potential and binding modes. For instance, studies have been conducted on the interactions of cyclohexadiene derivatives with enzymes like Urokinase Type Plasminogen Activator (uPa) to examine their biological activities. kg.ac.rs Such simulations typically involve flexible ligand docking, where the bonds within the ligand (the cyclohexanone derivative) are rotatable, while the protein is kept rigid. kg.ac.rs The Lamarckian Genetic Algorithm is frequently used for these flexible docking simulations. kg.ac.rs

Key thermodynamic parameters derived from these simulations include the free energy of binding (ΔGbind) and the inhibition constant (Ki). kg.ac.rs A lower Ki value signifies that a lower concentration of the ligand is needed to inhibit the activity of the enzyme receptor. kg.ac.rs These calculations help in identifying potent inhibitors and understanding the structural basis for their activity.

In a specific study on a cyclohexanone dehydrogenase from Alicycliphilus denitrificans, researchers generated a catalytic variant, Y195F, to obtain a crystallographic complex with its natural substrate, cyclohexanone. nih.govrsc.org This approach revealed the specific interactions within the enzyme's active site and the proximity to the flavin adenine dinucleotide (FAD) cofactor. nih.govrsc.org Further, molecular dynamics simulations were used to engineer a variant, W113A, which exhibited a broader, more open active site. nih.govrsc.org This structural change allowed the enzyme to accept bulkier substrates, demonstrating how computational methods can guide the rational design of enzymes with enhanced functionality. nih.govrsc.org

Another investigation focused on the antioxidant properties of benzylidene ketone derivatives, which can incorporate a cyclohexanone structure. hu.edu.jo Molecular docking was used to evaluate the binding affinity of these compounds with protein tyrosine kinases (PDB code: 2HCK). The results indicated that the compounds bound effectively in the active site, and the study suggested that alkyl elongation at the ketone chain could enhance the molecule's activity. hu.edu.jo

The interactions identified through docking are typically a combination of van der Waals forces, hydrogen bonds, desolvation energy, and electrostatic energy. kg.ac.rs By visualizing the docked conformations, researchers can identify the specific amino acid residues within the enzyme's active site that form hydrogen bonds or other interactions with the ligand. seaninstitute.or.id

| Compound | Docking Score | Estimated Free Energy of Binding (FEB) (kcal/mol) |

|---|---|---|

| Compound A (2-(4-nitrobenzylidene)cyclopentan-1-one) | -6.12 | -6.24 |

| Compound B (2-(4-nitrobenzylidene)cyclohexan-1-one) | -6.45 | -6.57 |

| Compound C (1-(4-nitrophenyl)pent-1-en-3-one) | -6.89 | -7.01 |

| Compound D (1-(4-nitrophenyl)but-1-en-3-one) | -5.98 | -6.10 |

| Curcumin (Reference) | -8.11 | -8.23 |

Advanced Research Applications and Derivatization of Cyclohexene, 4 Propyl

Cyclohexene (B86901), 4-propyl-, a substituted cycloalkene, serves as a versatile molecule in various advanced research applications. Its unique structure, featuring a reactive double bond and a nonpolar alkyl chain on a cyclic backbone, makes it a target for chemical modifications and a key component in the synthesis of complex molecules and materials. This article explores its role as a chemical intermediate, its applications in polymer chemistry, and its use as a model compound in catalytic studies.

Q & A

Q. What are the recommended methods for synthesizing 4-propyl-cyclohexene in laboratory settings?

- Methodological Answer : 4-Propyl-cyclohexene can be synthesized via acid-catalyzed dehydration of 4-propylcyclohexanol. Phosphoric acid (H₃PO₄) is a preferred catalyst due to its efficiency in promoting dehydration while minimizing side reactions like polymerization . The reaction setup should include a fractional distillation apparatus to isolate the volatile alkene, with the collection flask cooled in an ice/water mixture to reduce evaporation losses . Yield optimization requires precise temperature control (typically 160–180°C) and inert gas purging to prevent oxidation of the double bond.

Q. How can the presence of the alkene group in 4-propyl-cyclohexene be confirmed experimentally?

- Methodological Answer :

- Bromine Test : Add bromine water (Br₂ in CCl₄) to the compound. Decolorization indicates electrophilic addition across the double bond .

- IR Spectroscopy : Look for characteristic C=C stretching vibrations near 1640 cm⁻¹.

- ¹H NMR : Allylic protons (adjacent to the double bond) appear as multiplet signals in the δ 1.8–2.2 ppm range, while vinyl protons resonate at δ 4.5–5.5 ppm.

Q. What safety precautions are critical when handling 4-propyl-cyclohexene?

- Methodological Answer :

- Use fume hoods to avoid inhalation of vapors, as cyclohexene derivatives are irritants .

- Store under inert gas (e.g., nitrogen) with inhibitors like BHT (butylated hydroxytoluene) to prevent peroxide formation .

- Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent explosive reactions.

Advanced Research Questions

Q. How does the 4-propyl substituent influence the reactivity of cyclohexene in Diels-Alder reactions?

- Methodological Answer : The electron-donating propyl group increases electron density in the cyclohexene ring, enhancing its reactivity as a dienophile. However, steric hindrance from the substituent may reduce reaction rates with bulky dienes. Computational studies (e.g., DFT calculations) can quantify orbital interactions and transition-state geometries. Experimental validation involves comparing reaction kinetics with unsubstituted cyclohexene under identical conditions .

Q. What contradictions exist in reported combustion kinetics of substituted cyclohexenes, and how can they be resolved?

- Methodological Answer : Discrepancies in ignition delay times (IDTs) for cyclohexene derivatives arise from variations in pressure (5–20 bar), equivalence ratios (0.5–2.0), and competing reaction pathways (e.g., allylic H-abstraction vs. ring-opening) . High-pressure shock tube experiments coupled with updated kinetic models (e.g., incorporating cyclopentene sub-mechanisms) are critical for reconciling data. Sensitivity analysis identifies dominant pathways, while isotopic labeling (e.g., deuterated derivatives) can isolate specific mechanistic steps.

Q. What role does 4-propyl-cyclohexene play as an intermediate in pharmaceutical synthesis?

- Methodological Answer : 4-Propyl-cyclohexene is a precursor in synthesizing dihydroeugenol, a bioactive compound with antioxidant properties. Its cyclohexene backbone facilitates stereoselective hydrogenation or epoxidation to generate chiral centers for drug candidates . Key steps include:

- Epoxidation : Use m-CPBA (meta-chloroperbenzoic acid) to form an epoxide intermediate.

- Catalytic Hydrogenation : Employ Pd/C or Raney Ni under H₂ to saturate the double bond while retaining the propyl substituent’s configuration.

Q. How can computational modeling improve the design of 4-propyl-cyclohexene-based polymers?

- Methodological Answer : Molecular dynamics (MD) simulations predict glass transition temperatures (Tg) and mechanical properties by analyzing substituent-induced steric effects and chain flexibility. Density functional theory (DFT) calculates monomer reactivity ratios for copolymerization with styrene or acrylates. Experimental validation involves synthesizing polymers via free-radical initiation and comparing thermal stability (TGA) and tensile strength with model predictions .

Data Interpretation and Contradictions

Q. Why do different studies report varying yields for acid-catalyzed dehydration of 4-propylcyclohexanol?

- Methodological Answer : Yield discrepancies (typically 45–75%) stem from:

- Acid Strength : Strong acids (H₂SO₄) may cause carbocation rearrangements, reducing purity.

- Temperature Gradients : Inhomogeneous heating in batch reactors promotes side reactions.

- Inhibitor Presence : Commercial 4-propyl-cyclohexene often contains stabilizers that interfere with GC-MS quantification . Mitigation strategies include using inhibitor-free grades and calibrating analytical methods with purified standards.

Q. How does the propyl group affect the thermodynamic stability of 4-propyl-cyclohexene?

- Methodological Answer : The propyl group increases steric strain in the chair conformation, favoring twist-boat conformers. Calorimetry (DSC) measurements show a 5–10 kJ/mol reduction in enthalpy of combustion compared to unsubstituted cyclohexene. Computational studies (e.g., Gaussian software) correlate substituent orientation with strain energy, validated by X-ray crystallography of single crystals grown at low temperatures .

Applications in Interdisciplinary Research

Q. Can 4-propyl-cyclohexene serve as a solvent in green chemistry applications?

- Methodological Answer :

While cyclohexene derivatives are less polar than traditional solvents (e.g., DMF), their low toxicity and biodegradability make them candidates for extracting non-polar natural products. Solvent efficiency is quantified via Hansen solubility parameters (HSPs) and compared with hexane or cyclohexane in Soxhlet extractions. Challenges include higher boiling points (∼150°C), requiring energy-intensive distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.